methyl 3-[(3-aminobenzoyl)amino]propanoate
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Overview
Description
methyl 3-[(3-aminobenzoyl)amino]propanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(3-aminobenzoyl)amino]propanoate typically involves the reaction of 3-aminobenzoic acid with methyl 3-bromopropionate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
methyl 3-[(3-aminobenzoyl)amino]propanoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or esters.
Scientific Research Applications
methyl 3-[(3-aminobenzoyl)amino]propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-[(3-aminobenzoyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The ester group can undergo hydrolysis to release the active amine, which can then interact with cellular targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(3-aminobenzamido)propionate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-(4-aminobenzamido)propionate: Similar structure but with the amino group in the para position instead of the meta position.
Uniqueness
methyl 3-[(3-aminobenzoyl)amino]propanoate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The meta-substitution of the amino group can lead to different binding affinities and selectivities compared to para-substituted analogs.
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 3-[(3-aminobenzoyl)amino]propanoate |
InChI |
InChI=1S/C11H14N2O3/c1-16-10(14)5-6-13-11(15)8-3-2-4-9(12)7-8/h2-4,7H,5-6,12H2,1H3,(H,13,15) |
InChI Key |
TVIXZLZZBKFVFK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)C1=CC(=CC=C1)N |
Origin of Product |
United States |
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